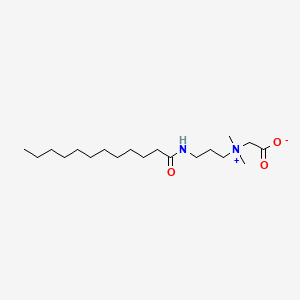

Lauramidopropylbetaine

Description

Significance of Zwitterionic Surfactants in Chemical Research

Zwitterionic surfactants, like CAPB, hold a unique position in chemical research due to their dual ionic nature. heraproject.com This characteristic imparts several advantageous properties, including high surface activity, low critical micelle concentration (CMC), and stability over a wide range of pH and salinity conditions. hep.com.cnnih.gov Their ability to reduce interfacial tension and alter wettability makes them valuable in studies related to emulsion polymerization, enhanced oil recovery, and materials science. acs.orgmdpi.com Researchers are actively exploring the synergistic effects of zwitterionic surfactants with other types of surfactants to develop novel formulations with enhanced performance. acs.org

Historical Context and Evolution of Cocamidopropyl Betaine (B1666868) Research

Cocamidopropyl betaine was first synthesized in the 1950s and was initially utilized in the textile industry. yeserchem.com Its journey into personal care products began in the 1960s as a milder alternative to harsh anionic surfactants like sodium lauryl sulfate (B86663) (SLS). yeserchem.comwebmd.com Early research focused on its basic surfactant properties and its application as a gentle cleansing and foaming agent. yeserchem.com Over the years, research has evolved to investigate its physicochemical properties in more detail, including its behavior in mixed surfactant systems and its potential as an allergen, which has been largely attributed to impurities from the manufacturing process. yeserchem.comresearchgate.netnih.gov

Current Research Trajectories for Cocamidopropyl Betaine

Modern research on CAPB is multifaceted. One significant area of investigation is its application in advanced material science, such as the development of biodegradable polymer films with improved mechanical and thermal properties. bibliotekanauki.pl In environmental chemistry, studies are underway to assess its environmental fate and potential to form disinfection by-products in water treatment processes. researchgate.netmedicalnewstoday.com Furthermore, research continues to refine its synthesis to minimize impurities and enhance its performance in various industrial applications, including its use as a corrosion inhibitor and in enhanced oil recovery. wikipedia.orgacs.org The interaction of CAPB with other molecules, such as polymers and other surfactants, is also a key area of study to understand and optimize its functionality in complex formulations. acs.org

Properties

IUPAC Name |

2-[3-(dodecanoylamino)propyl-dimethylazaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O3/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24/h4-17H2,1-3H3,(H-,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUAUOIMASANKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041282 | |

| Record name | Lauramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Reference #1] 29-31%: Colorless to pale yellow liquid; [Galaxy Surfactants MSDS] | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coco Amido Betaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4292-10-8, 61789-40-0, 86438-79-1, 86243-76-7 | |

| Record name | Lauramidopropylbetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauramidopropyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coco Amido Betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, norcoco acyl derivs., disodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086438791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocamidopropyl betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amphoteric L | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., hydroxides, inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mirataine CB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, Ncoco acyl derivs., hydroxides, inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMIDOPROPYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D6XVI233 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Manufacturing Processes

The industrial production of Cocamidopropyl Betaine (B1666868) is a two-step process. wikipedia.orgresearchgate.netresearchgate.net

Step 1: Amidation The synthesis begins with the reaction of fatty acids derived from coconut or palm kernel oil with dimethylaminopropylamine (DMAPA). wikipedia.orgelchemy.com Lauric acid is a primary fatty acid constituent. wikipedia.org The primary amine in DMAPA is more reactive than the tertiary amine, leading to the formation of an amide intermediate, cocamidopropyl dimethylamine. wikipedia.orgresearchgate.net This amidation reaction is typically carried out at high temperatures. sci-hub.se

Step 2: Quaternization (Betainization) In the second step, the intermediate amide reacts with chloroacetic acid in a basic solution. wikipedia.orgelchemy.com This reaction, known as quaternization, results in the formation of a quaternary ammonium (B1175870) center and the carboxylate group, yielding the zwitterionic structure of CAPB. wikipedia.orgelchemy.com The pH is carefully controlled during this step to ensure the reaction goes to completion and to minimize the formation of by-products. wikipedia.org

Impurities such as unreacted DMAPA and the intermediate amidoamine can be present in the final product and are a focus of quality control in manufacturing. wikipedia.orgnih.govresearchgate.net

Analytical Chemistry for Comprehensive Characterization and Purity Assessment

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopy plays a pivotal role in the analysis of cocamidopropyl betaine (B1666868), offering insights into its chemical structure and enabling its quantification.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in cocamidopropyl betaine, thereby confirming its chemical structure. The analysis of the FTIR spectrum of CAPB reveals characteristic absorption bands corresponding to its various structural components.

Studies have identified several key peaks in the FTIR spectrum of CAPB. For instance, oscillation bands in the region of 2854–2924 cm⁻¹ are characteristic of the CH₂ group. nih.gov The presence of methyl (CH₃) groups is indicated by symmetrical oscillation bands observed around 1337 cm⁻¹ and 1651 cm⁻¹. nih.gov Furthermore, the spectrum shows a distinct band for the NH⁺ group at approximately 1504 cm⁻¹, with oscillations characteristic of this group also appearing in the 1506 to 1584 cm⁻¹ range. nih.gov Other notable bands include those for the C=O group at 1130 cm⁻¹ and the COO⁻ group at 1233 cm⁻¹. nih.gov The associative interaction between CAPB and other molecules, such as carboxymethylcellulose, can be confirmed by the presence of characteristic bands of both substances in the resulting complex's FTIR spectrum. physchemres.org

A study on the aging of CAPB utilized FTIR analysis to confirm that no significant changes occurred in its chemical structure over a 12-month period, demonstrating the stability of the compound. dntb.gov.ua

Table 1: Characteristic FTIR Absorption Bands of Cocamidopropyl Betaine

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3436 | -OH | physchemres.org |

| 3223 | C-H | nih.gov |

| 3040-3700 | N-H group | physchemres.org |

| 2854–2924 | CH₂ group | nih.gov |

| 1651 | CH₃ group | nih.gov |

| 1504 | NH⁺ group | nih.gov |

| 1500-1700 | C=O | physchemres.org |

| 1337 | CH₃ group | nih.gov |

| 1233 | COO⁻ group | nih.gov |

| 1130 | C=O group | nih.gov |

| 1040-1180 | Amide bonds | physchemres.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed molecular characterization of cocamidopropyl betaine. While specific research findings on the complete ¹H and ¹³C NMR spectral assignments for CAPB are not detailed in the provided search results, NMR spectroscopy, in general, is a powerful tool for elucidating the precise structure of organic molecules. It can be used to confirm the connectivity of atoms within the molecule and to identify the presence of impurities. For instance, NMR spectroscopy can be used to determine the total free fatty acids in a sample. cosmeticsandtoiletries.com

Chromatographic Separations for Component Profiling

Chromatographic techniques are essential for separating cocamidopropyl betaine from its related impurities and other components in complex mixtures, allowing for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cocamidopropyl betaine and its impurities. daneshyari.comresearchgate.net Various HPLC methods have been developed to separate and quantify CAPB, as well as residual reactants like dimethylaminopropylamine (DMAPA) and the intermediate amidoamine.

One method involves the use of a reversed-phase C18 column with a mobile phase consisting of methanol (B129727) and water, with detection at 215 nm. cosmeticsandtoiletries.com Another approach utilizes ion-exchange chromatography, where the elution order is reversed compared to reversed-phase chromatography, with the longest-chain betaine eluting first. cosmeticsandtoiletries.com For the quantitative determination of amidoamine, a specialized ion-exchange column with a 0.02 M phosphate (B84403) buffer as the eluent can be used, allowing for the detection of amidoamine as a single peak. cosmeticsandtoiletries.com

The development of HPLC methods often involves optimizing mobile phase composition and detection parameters. For instance, an HPLC method with Evaporative Light Scattering Detection (ELSD) has been explored using an Acclaim Surfactant Column with a mobile phase of methanol and ammonium (B1175870) acetate (B1210297) buffer. chromforum.org Another HPLC method for determining free amine content in fattyamidopropyl betaine uses a reverse bonding C18 stationary phase with a mobile phase mixture of sodium dihydrogen phosphate with triethylamine (B128534) (adjusted to pH 2.3) and another mobile phase, with detection at 210 ± 5nm. google.com

Micellar liquid chromatography (MLC) using CAPB as a surfactant in the mobile phase has been shown to effectively separate various compounds, such as sulfonamides and carboxylic acids, on a C18 column. nih.gov This demonstrates the versatility of CAPB in chromatographic applications.

Table 2: HPLC Methodologies for Cocamidopropyl Betaine Analysis

| Analytical Target | Column Type | Mobile Phase | Detection Method | Reference |

| Alkyl Distribution | Reversed Phase C18 | Methanol/Water | UV at 215 nm | cosmeticsandtoiletries.com |

| Amidoamine | Ion Exchange | 0.02 M Phosphate Buffer | Not Specified | cosmeticsandtoiletries.com |

| Cocamidopropyl Betaine | Acclaim Surfactant Column | Methanol and Ammonium Acetate Buffer | ELSD | chromforum.org |

| Free Amine Content | Reversed Phase C18 | Sodium Dihydrogen Phosphate with Triethylamine (pH 2.3) and another mobile phase | UV at 210 ± 5nm | google.com |

| Laureth Sulfate (B86663) and Cocamidopropyl Betaine | Acclaim Surfactant Plus | Not Specified | Charged Aerosol Detection (CAD) | thermofisher.com |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique for the trace analysis of impurities in cocamidopropyl betaine. daneshyari.comresearchgate.net This method is particularly crucial for quantifying sensitizing impurities such as dimethylaminopropylamine (DMAPA) and lauramidopropyldimethylamine (LAPDMA), also known as amidoamine. daneshyari.comresearchgate.netnih.govebi.ac.uk

A rapid and sensitive UHPLC-MS/MS method has been developed using a core-shell hydrophilic interaction liquid chromatography (HILIC) column for the simultaneous determination of DMAPA and LAPDMA in cosmetic products. daneshyari.comresearchgate.netnih.govebi.ac.uk This method employs stable isotopically labeled internal standards to compensate for matrix effects and ensure accurate quantification. daneshyari.comnih.gov The mass spectrometer is operated in the selected reaction monitoring (SRM) mode for high specificity. daneshyari.com The method has been validated with recoveries ranging from 98.4% to 112% and relative standard deviations (RSDs) of less than 5%. daneshyari.comresearchgate.netnih.gov

The UHPLC separation is typically performed using a gradient elution program with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as ammonium formate. daneshyari.com The use of a HILIC column is advantageous for retaining and separating these polar impurities. daneshyari.comresearchgate.netnih.gov This advanced analytical technique provides the necessary precision and accuracy for monitoring and quantifying trace levels of impurities in CAPB-containing products. daneshyari.com

Gas Chromatography (GC) for Volatile By-product Analysis

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of cocamidopropyl betaine, GC is primarily employed to detect and quantify volatile impurities and by-products that may be present in the final product. These can include residual solvents from the manufacturing process or volatile degradation products. researchgate.netrixingroup.cn

The complexity of cosmetic matrices often necessitates sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes of interest before GC analysis. iaea.orgnih.gov GC is frequently coupled with mass spectrometry (GC-MS), which provides definitive identification of the separated compounds based on their mass-to-charge ratio. researchgate.netiaea.orgresearchgate.net This combination is particularly useful for identifying unexpected compounds and impurities that could affect the quality and safety of the product. nih.gov For instance, GC-MS has been utilized to identify primary and deep degradation products of surfactants in model aquatic chlorination experiments. researchgate.net

Specific applications of GC in the analysis of CAPB and related products include the determination of sodium monochloroacetate (MCAS) and sodium dichloroacetate (B87207) (DCAS), which are potential impurities. iaea.org Methodologies using GC with electron capture detection (GC-ECD) and mass spectrometry have been developed for this purpose, achieving quantification limits at the parts per million (ppm) level. iaea.org

Electrophoretic and Other Physicochemical Methods for Component Analysis

Beyond chromatographic techniques, a range of electrophoretic and physicochemical methods are instrumental in the analysis of cocamidopropyl betaine, providing valuable information on its concentration, degradation, and interaction with other components.

Potentiometric Titration Methods

Potentiometric titration is a widely used method for determining the concentration of ionic species in a solution. For cocamidopropyl betaine, which is a zwitterionic surfactant, potentiometric methods can be applied to quantify the betaine content itself, as well as other ionic components like sodium chloride. cosmeticsandtoiletries.commetrohm.com

The principle of the method often involves a two-phase titration system. metrohm.com The analysis of fatty acid amidopropyl betaines can be challenging due to the presence of other protonable substances like free amidoamine. cosmeticsandtoiletries.com However, modified titration methods using specific solvents can allow for a differentiating titration. cosmeticsandtoiletries.com One common approach is an acid-base titration where an excess of a strong acid is added to the sample, followed by back-titration with a strong base. arpnjournals.org The endpoint of the titration is detected by a significant change in the potential of an indicator electrode. arpnjournals.orgarpnjournals.org

The choice of electrode is critical for the selectivity and accuracy of the measurement. metrohm.comarpnjournals.org For instance, a potentiometric sensor sensitive to cocamidopropyl betaine has been developed using a membrane containing a complex of the betaine with 12-molybdophosphate heteropoly acid. arpnjournals.org The performance of such sensors is dependent on factors like the membrane solvent and the pH of the solution being analyzed. arpnjournals.org It is important to note that while potentiometric titration is a robust method for determining the content of commercial betaine solutions, its application to complex formulations may be limited. metrohm.com

Droplet Surface Angle Measurements in Degradation Studies

Droplet surface angle measurements, also known as contact angle measurements, provide insights into the surface activity of a surfactant solution. This technique is particularly useful for studying the degradation of cocamidopropyl betaine. nih.govresearchgate.netproquest.com The surface angle of a droplet of a surfactant solution on a solid surface is related to the surface tension of the liquid. ebi.ac.uk

As cocamidopropyl betaine degrades, its surfactant properties diminish, leading to an increase in the surface tension of the solution. nih.govresearchgate.net This change can be monitored by measuring the contact angle of droplets over time. nih.govresearchgate.net Studies have shown that after an initial acclimation period, the degradation of CAPB begins, and this is reflected in a change in the droplet surface angle. nih.govresearchgate.netproquest.comebi.ac.uk This method has been used to demonstrate that the primary degradation of CAPB can be complete within 120 hours under certain conditions. nih.govresearchgate.netebi.ac.uk These measurements offer a relatively simple yet effective way to assess the stability and degradation kinetics of surfactants like CAPB.

Research on Impurity Profiling and Mitigation Strategies in Commercial Grades

The commercial production of cocamidopropyl betaine can result in the presence of various impurities, primarily unreacted starting materials and side-reaction products. heraproject.comwikipedia.org The identification and quantification of these impurities are crucial for ensuring the quality and safety of the final product.

Detection and Quantification of 3-Dimethylaminopropylamine (DMAPA)

3-Dimethylaminopropylamine (DMAPA) is a key raw material in the synthesis of cocamidopropyl betaine. heraproject.comwikipedia.org It is a known skin sensitizer, and its presence as an impurity in the final product is a significant concern. nih.govresearchgate.netebi.ac.ukcir-safety.org Therefore, sensitive and accurate analytical methods are required for its detection and quantification.

Several analytical techniques have been developed for this purpose. High-performance liquid chromatography (HPLC) coupled with various detectors is a common approach. A rapid and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method using a core-shell hydrophilic interaction liquid chromatography (HILIC) column has been developed to quantify DMAPA in cosmetic products. nih.gov This method utilizes stable isotopically labeled internal standards to compensate for matrix effects and ensure accurate quantification. nih.gov

Mitigation strategies to minimize the concentration of DMAPA in the final product focus on optimizing the manufacturing process. This includes ensuring the complete reaction of DMAPA during the amidation step by using an excess of the fatty acid and controlling the reaction conditions. cosmeticsandtoiletries.com In some processes, excess DMAPA is distilled out of the intermediate amidoamine. cosmeticsandtoiletries.com Leading manufacturers aim for DMAPA levels below 15 ppm in their final products. wikipedia.orgscribd.com

Table 1: Analytical Methods for the Detection and Quantification of DMAPA

| Analytical Technique | Detector | Key Features |

| HPLC | UV, ELSD | Measures residual DMAPA. |

| UHPLC-MS/MS | Tandem Mass Spectrometry | Rapid and sensitive method using a HILIC column and stable isotopically labeled internal standards. nih.gov |

| Thin-Layer Chromatography | - | Used to investigate the presence of DMAPA in personal care products. cir-safety.org |

This table provides a summary of common analytical techniques used for DMAPA analysis.

Analysis of Amidoamine (AA) By-products

Amidoamine (AA), specifically fatty acid amidopropyl dimethylamine, is an intermediate in the synthesis of cocamidopropyl betaine. heraproject.comwikipedia.org It is formed from the reaction of fatty acids with DMAPA. heraproject.com Incomplete conversion of amidoamine to CAPB during the subsequent quaternization step results in its presence as a by-product in the final product. cosmeticsandtoiletries.com Like DMAPA, amidoamine has been identified as a potential skin sensitizer. researchgate.netcir-safety.orgnih.gov

The analysis of amidoamine by-products is typically performed using HPLC with various detectors, such as UV or evaporative light scattering detection (ELSD). A UHPLC-MS/MS method has also been developed for the simultaneous determination of amidoamine and DMAPA. nih.govresearchgate.net

Strategies to mitigate the levels of amidoamine in commercial CAPB focus on optimizing the quaternization reaction. cosmeticsandtoiletries.com By maintaining an alkaline pH throughout the reaction, the carboxymethylation of the amidoamine can be driven to completion, resulting in lower residual amidoamine levels in the final product. cosmeticsandtoiletries.com High-quality commercial grades of CAPB typically have amidoamine concentrations below 0.3%. wikipedia.orgscribd.com

Table 2: Analytical Methods for the Analysis of Amidoamine (AA) By-products

| Analytical Technique | Detector | Key Features |

| HPLC | UV, ELSD | Measures residual amidoamine. |

| UHPLC-MS/MS | Tandem Mass Spectrometry | Allows for the simultaneous quantification of amidoamine and DMAPA. nih.govresearchgate.net |

This table summarizes the primary analytical techniques for the analysis of amidoamine by-products.

Characterization of Chloroacetic Acid Derivatives

The synthesis of cocamidopropyl betaine involves the carboxymethylation of the amidoamine intermediate using sodium chloroacetate. heraproject.com This process can lead to the presence of unreacted chloroacetic acid and related compounds as impurities in the final product. The primary chloroacetic acid derivatives of concern are monochloroacetic acid (MCA) and dichloroacetic acid (DCA), the latter often being present as an impurity in the technical-grade chloroacetic acid raw material. cosmeticsandtoiletries.comscribd.com Glycolic acid is also a frequently monitored by-product, formed from the hydrolysis of monochloroacetic acid during the reaction. cosmeticsandtoiletries.com Rigorous analytical characterization is therefore essential to quantify the levels of these impurities and ensure the purity of cocamidopropyl betaine. The principal methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with tandem Mass Spectrometry (MS) techniques offering enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of chloroacetic acids in cosmetic and surfactant matrices. Due to the low UV absorbance of these small organic acids, a derivatization step is often employed to attach a chromophore to the analyte molecules, thereby enhancing their detectability. researchgate.net

A prominent method involves pre-column derivatization with 1-naphthylamine. researchgate.netnih.gov The resulting derivatives are then separated and quantified using a reversed-phase HPLC system with UV detection. This approach has been successfully validated for the analysis of both MCA and DCA in betaine samples. researchgate.net The separation is typically achieved on a phenyl column with an isocratic mobile phase, such as a methanol/water mixture, and detection at a wavelength of 222 nm. researchgate.netnih.gov

Research findings have demonstrated the robustness of this derivatization-HPLC method, showcasing good sensitivity, linearity, and recovery. researchgate.net The limits of detection (LOD) have been reported as 0.1 µg/mL for MCA and 0.15 µg/mL for DCA. nih.gov

Table 1: Performance Characteristics of HPLC-UV Method with 1-Naphthylamine Derivatization for MCA and DCA Analysis in Betaine Media

Data sourced from Ghasempour et al. (2006). researchgate.netnih.gov

Other HPLC techniques include ion-exchange chromatography and Bridge Ion Separation Technology (BIST™). scribd.comsielc.com The BIST™ method allows for the separation of anionic analytes like chloroacetic acids on a negatively-charged, cation-exchange column by using a multi-charged positive buffer in a largely organic mobile phase. sielc.com

Gas Chromatography (GC) Methods

Gas chromatography, particularly with an electron-capture detector (GC-ECD), is another established technique for the determination of chloroacetic acids. google.comiaea.org Due to the low volatility of these acids, a derivatization step is mandatory to convert them into more volatile ester forms. iaea.orgwisdomlib.org

A common procedure involves the esterification of the acids using an acidified alcohol, such as an acetyl chloride-methanol solution or ethanol (B145695) in an acidic medium. google.comiaea.org The sample preparation includes dispersing the cosmetic product in a solvent like toluene, performing the derivatization reaction under heat, followed by an extraction and cleanup procedure before injection into the GC system. google.com The GC-ECD method is highly sensitive, which is crucial for detecting the trace levels of these impurities required by quality standards. google.comiaea.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

More advanced methods utilizing ultra-high performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (LC-MS/MS) offer significant advantages for the analysis of chloroacetic acid derivatives. expec-tech.com This technique provides high sensitivity and selectivity, often eliminating the need for a chemical derivatization step. expec-tech.com

In a typical LC-MS/MS method, the sample is simply dissolved in ultrapure water, diluted, and filtered before analysis. expec-tech.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which ensures accurate qualitative and quantitative determination by monitoring specific precursor-to-product ion transitions for each analyte. expec-tech.com This method is suitable for the rapid and accurate detection of MCA, DCA, and glycolic acid in cosmetic raw materials. expec-tech.com

Table 2: Comparison of Analytical Methods for Chloroacetic Acid Derivatives

Table 3: List of Chemical Compounds Mentioned

Colloidal and Supramolecular Chemistry of Cocamidopropyl Betaine Systems

Investigation of Micellar Aggregation and Self-Assembly Structures

The self-assembly of CAPB in aqueous solutions is a key area of research, with a focus on the formation and transition of different micellar morphologies. These structures are influenced by factors such as concentration, temperature, pH, and the presence of other components like salts or co-surfactants.

Cocamidopropyl betaine (B1666868), particularly in combination with other surfactants, is known to form long, flexible, cylindrical aggregates known as wormlike micelles. rsc.orgtandfonline.com These structures can entangle to form a network, leading to a significant increase in the viscosity of the solution. rsc.orgchemrxiv.org The transition from smaller, spherical micelles to these elongated, wormlike structures is a critical phenomenon that dictates the rheological properties of many formulations.

The formation of wormlike micelles is often a synergistic effect observed in mixed surfactant systems. For instance, in mixtures of CAPB and anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) or α-olefin sodium sulfonate (AOS), the electrostatic interactions between the oppositely charged headgroups promote the growth of micelles into wormlike structures. tandfonline.comacs.org The transition to wormlike micelles in CAPB/SDS systems can occur at surprisingly low total surfactant concentrations, around 10 mM. acs.org The strongest wormlike structures in a CAPB and sodium lauroyl sarcosinate mixture were observed at a specific mole fraction, pH, and total concentration. hep.com.cn

The morphology of these aggregates is also sensitive to environmental conditions. For example, the rheological behavior of CAPB/sodium dodecylbenzenesulfonate (SDBS) systems, which is indicative of the wormlike micellar network, is strongly dependent on the pH of the solution. researchgate.net This is attributed to changes in the protonation state of the carboxylic acid headgroup of CAPB. At a pH below 4.2, mixtures of CAPB and anionic surfactants may become less viscous as CAPB behaves more like a cationic surfactant, favoring the formation of bilayers over wormlike micelles. researchgate.net The addition of salt can also influence the formation and stability of wormlike micelles by screening the electrostatic repulsion between the surfactant headgroups, thereby favoring the growth of longer micelles. chemrxiv.orgscispace.com

Cryogenic-transmission electron microscopy (cryo-TEM) has been used to directly visualize these wormlike micelles in mixed systems of CAPB and AOS. tandfonline.com The transition from spherical to rod-like or wormlike micelles is a key factor in the thickening effect observed in many surfactant formulations.

Under certain conditions, particularly at lower concentrations or in the absence of specific interacting co-surfactants, cocamidopropyl betaine forms spherical micelles. rsc.org In its pure form, the hydrodynamic diameter of CAPB micelles has been measured to be around 5.2 ± 0.5 nm. acs.org Small-angle neutron scattering (SANS) experiments have also confirmed the formation of spherical micelles for CAPB, with a radius of approximately 23 ± 1 Å. rsc.org

A fundamental property characterizing the formation of micelles is the critical micelle concentration (CMC), which is the concentration at which surfactant monomers begin to aggregate into micelles. The CMC of CAPB is influenced by various factors, including temperature, salinity, and the presence of co-solvents. For instance, as temperature and salinity increase, the CMC of CAPB tends to decrease. researchgate.net

The reported CMC values for CAPB can vary, which is often attributed to the presence of impurities, such as sodium chloride, in the raw materials. mdpi.comresearchgate.net One study determined the CMC of CAPB to be 0.974 mmol/L, which was slightly higher than another reported value of 0.881 mmol/L. researchgate.net Another investigation reported a CMC value of 1.01 mg/mL for CAPB. researchgate.net In the presence of 0.2 M NaCl at 25 °C, the CMC of CAPB was found to be 5.6 mM. rsc.org

The addition of a polyanion, polyacrylic acid (PAA), has been shown to decrease the CMC of CAPB by two orders of magnitude, from approximately 1 mM to 0.01 mM, indicating a strong interaction between the polymer and the surfactant. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Cocamidopropyl Betaine (CAPB) Under Various Conditions

| Condition | CMC Value | Source |

| Pure Water | 0.974 mmol/L | researchgate.net |

| Pure Water | 0.881 mmol/L | researchgate.net |

| Pure Water | 1.01 mg/mL | researchgate.net |

| 0.2 M NaCl, 25 °C | 5.6 mM | rsc.org |

| With Polyacrylic Acid (PAA) | 0.01 mM | researchgate.net |

Interfacial Phenomena and Surface Activity Studies

Cocamidopropyl betaine is highly surface-active, meaning it readily adsorbs at interfaces, such as the air-water or oil-water interface, leading to a reduction in surface or interfacial tension. This property is fundamental to its function in a wide range of applications.

The primary mechanism by which CAPB reduces surface tension is through the adsorption of its amphiphilic molecules at the interface. The hydrophobic tail orients away from the aqueous phase, while the hydrophilic headgroup remains in the water. This arrangement disrupts the cohesive energy of the water molecules at the surface, thereby lowering the surface tension.

The effectiveness of a surfactant in reducing surface tension is often characterized by its ability to lower the surface tension of water from approximately 72 mN/m to a much lower value at its CMC. For CAPB, it has been demonstrated to reduce surface tension to around 34 dyne/cm. researchgate.net The efficiency of a surfactant can also be described by the pC20 value, which is the negative logarithm of the concentration required to reduce the surface tension by 20 mN/m. In a mixed system with sodium cocoyl glycinate (B8599266), the blend exhibited a pC20 value greater than 4.0, indicating enhanced surface activity. mdpi.com

The presence of electrolytes like sodium chloride can influence the surface activity of CAPB. Interestingly, some studies have shown that for CAPB, unlike for many anionic and cationic surfactants, the CMC increases with increasing ionic strength, suggesting that the salt can make the surface properties of CAPB solutions worse. scispace.comebi.ac.uk

The adsorption of CAPB at various interfaces is a key aspect of its functionality. At the air-water interface, the amount of surfactant adsorbed per unit area can be quantified by the surface excess concentration (Γmax), which can be calculated from surface tension measurements using the Gibbs adsorption isotherm. core.ac.uk The minimum area occupied by a surfactant molecule at the interface (Amin) can also be determined. core.ac.uk

In mixed surfactant systems, such as with sodium dodecyl sulfate (SDS), the adsorption layer composition and molecular interaction parameters can be characterized. acs.org Studies on the adsorption of CAPB on solid surfaces, like sandstone, are relevant for applications in enhanced oil recovery. The adsorption of CAPB on sandstone surfaces has been found to be influenced by temperature and salinity, with the adsorption amount on oil sands being greater than on clean sands. researchgate.net The adsorption on the liquid interface is thought to be a multilayer process due to the attraction between the positive and negative charges of the zwitterionic surfactant molecules. researchgate.net

The interaction of CAPB with polymers at interfaces has also been investigated. In mixtures with the polycation poly(diallyl-dimethylammonium chloride) (PDADMAC), the interfacial properties are largely controlled by the surfactant, suggesting a lack of strong interaction in the bulk that translates to the interface. nih.govresearchgate.net

Synergistic Interactions in Mixed Surfactant Systems

Cocamidopropyl betaine is frequently used in combination with other surfactants to achieve enhanced performance due to synergistic interactions. These interactions can lead to properties that are superior to those of the individual components.

A strong synergistic effect is often observed in mixtures of CAPB with anionic surfactants. tandfonline.comhep.com.cn This synergy is driven by the electrostatic attraction between the anionic headgroup of the co-surfactant and the cationic part of the zwitterionic CAPB molecule. tandfonline.com This attraction leads to a more tightly packed arrangement of surfactant molecules at the interface and in micelles, resulting in a lower CMC and enhanced surface activity compared to the individual surfactants. acs.orghep.com.cnmdpi.com

For example, in mixtures of CAPB with sodium lauroyl sarcosinate, the formation of wormlike micelles and superior surface activity were confirmed. hep.com.cn Similarly, mixing CAPB with α-olefin sodium sulfonate (AOS) significantly reduces the CMC and improves foam performance. tandfonline.com The interaction between CAPB and sodium dodecyl sulfate (SDS) is also well-documented, leading to a sphere-to-rod micelle transition at low concentrations and a significant reduction in CMC. acs.orgcore.ac.uk

The strength of these interactions can be quantified using interaction parameters (β) derived from regular solution theory. Negative values for the interaction parameter indicate an attractive interaction between the surfactants in the mixed micelles. mdpi.comcore.ac.uk

The synergistic behavior is not limited to anionic surfactants. The combination of CAPB with other zwitterionic or nonionic surfactants can also lead to beneficial properties. The addition of CAPB to sodium cocoyl glycinate (SCG), an amino acid-based surfactant, results in enhanced surface activity. mdpi.com

Cocamidopropyl Betaine with Anionic Surfactants (e.g., Sodium Dodecyl Sulfate, Sodium Lauryl Ether Sulfate)

The combination of the zwitterionic surfactant CAPB with anionic surfactants like Sodium Dodecyl Sulfate (SDS) and Sodium Lauryl Ether Sulfate (SLES) has been extensively studied. These mixtures often exhibit strong synergistic effects, leading to enhanced viscosity and the formation of complex micellar structures such as wormlike micelles.

In mixed solutions of CAPB and SDS, a transition from spherical to rod-like micelles can occur at relatively low total surfactant concentrations, around 10 mM. acs.orgnih.gov This transition is accompanied by a significant increase in the solution's viscosity. acs.orgnih.gov The strongest synergistic effects, and thus the lowest transition concentration, are observed at a high molar fraction of CAPB (around 0.8). acs.orgnih.gov The larger size of the mixed micelles compared to those of the individual surfactants is attributed to the strong attractive forces between the oppositely charged headgroups of SDS and CAPB, which reduces the mean area per molecule and favors the incorporation of more surfactant molecules into the micelle. acs.org The rheological properties of aqueous CAPB/SDS solutions are similar to those of entangled polymer solutions, suggesting the formation of wormlike micelles. researchgate.net However, under high extensional stress, these wormlike micelles can break up. researchgate.net

Similarly, mixtures of CAPB and SLES also form wormlike micelles, which are of great importance in many commercial products. psgraw.com The addition of CAPB to SLES solutions can stabilize these wormlike micelles, often at lower salt concentrations than required for SLES alone. manchester.ac.ukacs.orgamazonaws.com The nanostructure of these concentrated wormlike micellar fluids has been directly probed, revealing details about the particle and interaction contributions to their scattering patterns. psgraw.com The addition of electrolytes, such as sodium chloride, to SLES/CAPB systems can further enhance viscosity by screening the charges between the surfactant headgroups, promoting the growth of wormlike micelles. nih.gov

Table 1: Micellar Properties of CAPB and Anionic Surfactant Mixtures

| Surfactant System | Observation | Reference |

|---|---|---|

| CAPB / Sodium Dodecyl Sulfate (SDS) | Sphere-to-rod micelle transition at ~10 mM total surfactant concentration. | acs.orgnih.gov |

| CAPB / SDS | Largest mixed spherical micelles with an aggregation number of ~113 ± 5. | acs.org |

| CAPB / Sodium Lauryl Ether Sulfate (SLES) | Formation of wormlike micelles, stabilization at lower salt concentrations. | manchester.ac.ukacs.orgamazonaws.com |

| CAPB / Sodium Dodecylbenzenesulfonate (SDBS) | Formation of wormlike micelles in specific concentration ranges. | researchgate.net |

Cocamidopropyl Betaine with Amino Acid Surfactants (e.g., Sodium Lauroyl Sarcosinate)

The interaction between CAPB and amino acid-based anionic surfactants, such as Sodium Lauroyl Sarcosinate (SLS), also leads to significant synergistic effects and the formation of viscoelastic wormlike micelles. hep.com.cnscribd.comresearchgate.net These systems are of particular interest due to the mild and biodegradable nature of amino acid surfactants.

In CAPB/SLS mixed systems, the formation of wormlike micelles results in superior surface activity compared to the individual surfactants. hep.com.cnscribd.comresearchgate.net The strongest wormlike micelle structures have been observed under specific conditions, such as a 1:1 molar ratio of CAPB to SLS, a pH of 4.7, and a total surfactant concentration of 600 mmol/L. hep.com.cnscribd.com The phase behavior of these mixtures can be complex, with the formation of coacervates when combined with cationic polymers like guar (B607891) gum. rsc.org The structure and properties of these coacervates are influenced by the mixed micelle ratio, salt concentration, and dilution. rsc.org

Another amino acid surfactant, Sodium Cocoyl Glycinate (SCG), also shows synergistic effects when mixed with CAPB. mdpi.com The combination of SCG and CAPB leads to a significant reduction in the critical micelle concentration (CMC) compared to the individual surfactants, indicating strong interactions within the mixed micelles. mdpi.com

Table 2: Synergistic Effects in CAPB and Amino Acid Surfactant Mixtures

| Surfactant System | Key Finding | Reference |

|---|---|---|

| CAPB / Sodium Lauroyl Sarcosinate (SLS) | Formation of wormlike micelles with superior surface activity. | hep.com.cnscribd.comresearchgate.net |

| CAPB / SLS | Strongest wormlike structure at 1:1 molar ratio, pH 4.7, and 600 mmol/L total concentration. | hep.com.cnscribd.com |

| CAPB / Sodium Cocoyl Glycinate (SCG) | Significant reduction in CMC, indicating strong synergistic interaction. | mdpi.com |

Influence of Co-surfactants on Mixed Micellar Systems

The addition of a third component, a co-surfactant, can further modify the properties of CAPB-containing mixed micellar systems. For instance, in a system of SLES and CAPB, the addition of a biosurfactant like rhamnolipids can significantly impact the rheological properties. The presence of rhamnolipids can reduce the contour length of the wormlike micelles, leading to a decrease in viscosity and shorter relaxation times. nih.gov

The introduction of a non-ionic surfactant, such as cocamide monoethanolamine (CMEA), into a mixture of SLES and CAPB can also lead to interesting interfacial and bulk properties. nih.gov Although CMEA has poor water solubility, it can be solubilized in the mixed micellar aggregates. acs.org

Influence of Solution Environment on Colloidal Behavior

The colloidal behavior of cocamidopropyl betaine systems is highly sensitive to the surrounding solution environment. Factors such as electrolyte concentration, pH, and temperature can significantly influence the self-assembly, charge characteristics, and structure of the resulting micelles.

Effects of Electrolyte Concentration (Salts)

The presence of electrolytes, or salts, plays a crucial role in modulating the colloidal behavior of CAPB solutions and their mixtures with other surfactants. The addition of salt can screen the electrostatic repulsions between surfactant headgroups, thereby promoting the growth of micelles and influencing their shape.

In mixtures of CAPB and anionic surfactants like SLES or SDS, increasing the salt concentration generally leads to an increase in viscosity up to a certain point, which is attributed to the growth of wormlike micelles. manchester.ac.ukacs.orgamazonaws.comnih.gov Different cations can have varying effects on the micellar structure. For instance, in CAPB/SDBS mixtures, the viscosity peak as a function of salt concentration is influenced by the type of cation present (e.g., Na⁺, Ca²⁺, Mg²⁺), a phenomenon related to the Hofmeister series. acs.org This is due to the different abilities of the cations to neutralize the charge and promote micellar growth. acs.org

However, the effect of salt on pure CAPB solutions can be different. Some studies have shown that for CAPB, the critical micelle concentration (CMC) increases with increasing ionic strength, and foam height decreases, which is opposite to the typical behavior of ionic surfactants. ebi.ac.uk In the presence of xanthan gum, the stability of colloidal gas aphrons produced by CAPB is less affected by high salt concentrations compared to those produced by anionic surfactants like SDS. mdpi.com This is because the zwitterionic nature of CAPB results in negligible changes in the net repulsion forces upon salt addition. mdpi.com

Table 3: Effect of Electrolytes on CAPB Systems

| System | Effect of Salt Addition | Reference |

|---|---|---|

| CAPB / SLES or SDS | Increased viscosity and wormlike micelle growth. | manchester.ac.ukacs.orgamazonaws.comnih.gov |

| CAPB / SDBS | Viscosity peak dependent on cation type (Hofmeister series). | acs.org |

| Pure CAPB | Increased CMC and decreased foam height with increasing ionic strength. | ebi.ac.uk |

| CAPB with Xanthan Gum | Colloidal gas aphron stability is minimally affected by high salt concentrations. | mdpi.com |

pH-Dependent Self-Assembly and Charge Characteristics

The charge of cocamidopropyl betaine is pH-dependent due to its carboxylic acid and quaternary ammonium (B1175870) groups. This pH-responsiveness significantly influences its self-assembly and interaction with other molecules.

At low pH (typically below 4), the carboxylic acid group is protonated, and CAPB behaves as a cationic surfactant. researchgate.netphyschemres.org In this state, its interaction with anionic surfactants is enhanced due to strong electrostatic attraction, which can lead to the formation of different structures like bilayers instead of wormlike micelles, often resulting in a less viscous and more turbid solution. researchgate.net For example, in mixtures with sodium dodecyl benzene (B151609) sulfonate (SDBS), a switch from antagonism to synergism is observed in the presence of dilute hydrochloric acid as CAPB becomes cationic. dntb.gov.ua

At neutral and higher pH, CAPB is zwitterionic, with both positive and negative charges. physchemres.org The rheological behavior of CAPB-containing systems is, therefore, strongly dependent on pH. researchgate.net In mixtures with SLES and a biosurfactant, lowering the pH makes CAPB more cationic, which promotes its interaction with the anionic SLES, leading to higher viscosity and longer micelle contour lengths. nih.gov The pH also governs the interaction between CAPB and polymers like carboxymethylcellulose, where electrostatic interactions lead to the formation of polymer-surfactant complexes. physchemres.org

Temperature Effects on Micellar Structures

Temperature is another critical parameter that affects the stability and structure of micellar systems containing cocamidopropyl betaine. An increase in temperature generally leads to a decrease in the viscosity of wormlike micellar solutions.

In CAPB/SDBS systems, a pronounced temperature effect is observed, where an increase in temperature causes the solutions to become less structured due to the shortening of the wormlike micelles. researchgate.net This is reflected in the decrease of zero-shear viscosity, plateau modulus, and relaxation time. researchgate.net Similarly, in mixtures of α-olefin sodium sulfonate (AOS) and CAPB, high temperatures can lead to the destruction of the wormlike micellar network. tandfonline.com The drag-reducing properties of CAPB solutions, often used in district cooling systems, are also temperature-dependent, with effectiveness observed over a specific temperature range. icm.edu.pl

Rheological Behavior of Cocamidopropyl Betaine Aqueous Solutions and Formulations

Viscoelastic Properties and Rheological Modeling

Aqueous solutions of CAPB, especially in combination with anionic surfactants like Sodium dodecyl sulfate (B86663) (SDS) or Sodium lauryl ether sulfate (SLES), exhibit significant viscoelastic characteristics. researchgate.netnih.gov This is typically associated with the self-assembly of surfactant molecules into elongated, flexible aggregates known as wormlike micelles. rsc.orgresearchgate.net These wormlike micellar solutions behave similarly to polymer solutions, displaying properties of both viscous liquids and elastic solids. tandfonline.com

The shear rheology of CAPB-containing solutions is characterized by a strong dependence of viscosity on both surfactant concentration and the applied shear rate. In mixtures with anionic surfactants, a synergistic effect is often observed, leading to a dramatic increase in viscosity. researchgate.netresearchgate.net For instance, aqueous solutions of CAPB or SDS alone have viscosities only slightly greater than water, but their mixtures can form highly viscous, gel-like networks. tandfonline.com

A key characteristic of these solutions is shear thinning, a non-Newtonian behavior where the fluid's viscosity decreases under increasing shear strain. mdpi.comwikipedia.org At rest or under low shear, the entangled micellar structures provide high viscosity. As the shear rate increases, these structures align in the direction of flow and disentangle, leading to a reduction in viscosity. mdpi.comwikipedia.org In some systems, a "first Newtonian zone" is observed at very low shear rates, where viscosity is constant because the micellar network is strong enough to resist the initial shear forces. mdpi.com

Research on CAPB/SDS mixtures has shown that within a narrow range of total surfactant concentrations (0.252 M to 0.326 M), the zero-shear viscosity can increase rapidly. For a CAPB/SDS molar ratio of 0.9, the viscosity was observed to increase from 0.567 Pa·s to 67.5 Pa·s. tandfonline.com

| CAPB/SDS Molar Ratio | Total Surfactant Concentration (M) | Zero-Shear Viscosity (η₀) (Pa·s) |

|---|---|---|

| 0.9 | 0.252 | 0.567 |

| 0.9 | 0.326 | 67.5 |

| 2.8 | 0.252 | 4.807 |

| 2.8 | 0.326 | 57.22 |

Beyond shear flow, the behavior of CAPB solutions in extensional flow is critical for processes like pouring and foaming. The extensional rheology of these fluids is often studied using capillary breakup extensional rheometers (CaBER). researchgate.nettandfonline.com In these experiments, a fluid filament is stretched, and the time it takes for the filament to break due to capillary forces is measured. tandfonline.com

Viscoelastic solutions of CAPB/SDS mixtures exhibit properties in extensional flow that are qualitatively similar to those of entangled polymer solutions. researchgate.nettandfonline.com A key phenomenon observed is elasto-capillary thinning, where the filament diameter decreases exponentially with time. This behavior has been noted to appear at a Weissenberg number of 2/3 in CAPB/SDS systems. researchgate.nettandfonline.comingentaconnect.com However, a notable difference from polymer solutions is that at later stages of thinning, the transient extensional viscosity of the CAPB/SDS solution drops rapidly, which may be attributed to the breakup of the wormlike micelles under high extensional stresses. researchgate.nettandfonline.com

The viscoelastic behavior of CAPB-containing wormlike micellar solutions can often be described by constitutive models, with the Maxwell model being frequently applied. rsc.orgresearchgate.net For simple systems, a single-mode Maxwell model can be sufficient to describe the fluid's response at low shear frequencies, characterizing it with a single stress relaxation time. researchgate.netresearchgate.net This model is characteristic of entangled networks that have a dominant relaxation process. rsc.org

For more complex systems, a multi-mode Maxwell model is required to accurately describe the mechanical spectra. researchgate.nettandfonline.comingentaconnect.com The use of a multi-mode model indicates that stress relaxation occurs through multiple processes, such as reptation (snake-like movement of micelles through the entangled network), which is also a hallmark of entangled polymer solutions. tandfonline.comingentaconnect.com The successful application of these models confirms the presence of a transient network structure responsible for the fluid's viscoelasticity. rsc.orgepa.gov

Correlation Between Supramolecular Structure and Macroscopic Rheology

The macroscopic rheological properties of CAPB solutions are a direct consequence of the underlying supramolecular structures formed by the surfactant molecules. The transition from small, spherical micelles to large, entangled wormlike structures is the primary mechanism behind the dramatic increase in viscosity and the emergence of viscoelasticity.

In aqueous solutions, particularly when CAPB is mixed with an anionic surfactant like SDS or SLES, the individual surfactant molecules self-assemble into micelles. rsc.org Under specific conditions of concentration and salinity, these micelles grow from spherical to long, flexible cylindrical or "wormlike" structures. rsc.orgepa.gov Above a critical overlap concentration, these wormlike micelles become entangled, forming a transient three-dimensional network throughout the solution. rsc.orgnih.govbohrium.com

This entangled network is responsible for the high viscosity and elastic properties of the fluid. rsc.org The strength and density of this network determine the macroscopic rheology; for example, studies on CAPB/SDBS systems showed that a wormlike micellar network forms within a specific concentration range, and above a certain concentration, the network becomes fully constituted. researchgate.net The entanglement index, which relates the total contour length of the micelles to the entanglement length, is a key parameter for understanding the elastic forces within these fluids. nih.gov

The morphology of the micelles is the most critical factor influencing viscosity. A transition from spherical to elongated, rod-like or wormlike micelles leads to a significant increase in viscosity. epa.govacs.org This transition occurs because the elongated shape of the micelles promotes entanglement, drastically increasing the resistance to flow. epa.govnih.gov

Studies combining rheology with structural analysis techniques like small-angle neutron scattering (SANS) have provided direct evidence for this correlation. nih.gov For instance, mixtures of CAPB and SDS are known to form long, entangled wormlike micelles under saline conditions, which results in a highly viscoelastic fluid. rsc.org In contrast, mixtures like CAPB and sodium lauroyl sarcosinate (SLS) may form smaller, spherical micelles, resulting in a solution with Newtonian behavior and low viscosity. rsc.org The addition of salts or co-surfactants can further influence micellar shape and packing, leading to increased entanglement and a more pronounced thickening effect. epa.gov

Impact of Formulation Additives on Rheological Profiles

The rheological characteristics of aqueous solutions of Cocamidopropyl betaine (B1666868) (CAPB) are highly sensitive to the presence of other chemical agents. Additives such as co-surfactants and nanoparticles can significantly alter the viscoelastic properties of CAPB-based formulations by influencing the size, shape, and entanglement of micellar structures. These modifications are crucial for tailoring the flow behavior of products for specific applications.

Rheology Modification by Co-surfactants

The addition of co-surfactants, particularly anionic types, to CAPB solutions induces significant synergistic effects that dramatically alter the rheological profile. This synergy typically leads to a substantial increase in viscosity, which is attributed to the formation of elongated, flexible wormlike micelles.

When CAPB, a zwitterionic surfactant, is mixed with anionic surfactants such as Sodium Lauryl Ether Sulphate (SLES), Sodium Dodecyl Sulfate (SDS), or Sodium Dodecylbenzenesulfonate (SDBS), the electrostatic interactions between the oppositely charged headgroups reduce repulsion and promote the growth of micelles from spherical to rod-like or wormlike structures. epa.govresearchgate.net At sufficient concentrations, these elongated micelles can entangle, forming a transient network that imparts viscoelastic properties to the solution. researchgate.netresearchgate.net

Research has shown that the viscosity of these mixed systems is highly dependent on the mixing ratio of the surfactants. For instance, in a 10 wt% total surfactant solution of SLES and CAPB, a peak viscosity of 2.8 Pa·s was observed at a specific mixing ratio. epa.govresearchgate.net The rheological behavior of these systems often resembles that of a simple Maxwell fluid, characterized by a single relaxation time over a wide frequency range. epa.govresearchgate.net

The introduction of other additives, such as non-ionic co-surfactants or electrolytes (salts), can further enhance this viscosity. The addition of salts like calcium chloride screens the electrostatic repulsion between the headgroups of the anionic surfactant, further promoting the growth of wormlike micelles and increasing entanglement. epa.gov Studies have demonstrated that adding 0.76 wt% calcium chloride to a SLES/CAPB mixture can increase the maximum viscosity from 2.8 Pa·s to 140 Pa·s. epa.govresearchgate.net Similarly, the presence of 1 wt% of the co-surfactant isodecyltrietheleneoxide can elevate the viscosity to 150 Pa·s. epa.govresearchgate.net

The concentration of the surfactants is also a critical factor. In mixtures of CAPB and SDBS, a wormlike micellar network is formed within a specific concentration range of CAPB (0.05 to 0.067 M). researchgate.netresearchgate.net Below this range, the network does not form, and above it, the network is fully constituted. researchgate.netresearchgate.net

Effect of Co-surfactants and Salts on the Viscosity of SLES/CAPB Solutions

Data shows the maximum viscosity (Vmax) achieved in a 10 wt% total surfactant solution of Sodium Lauryl Ether Sulphate (SLES) and Cocamidopropyl Betaine (CAPB) with the addition of various additives.

| Formulation Base | Additive | Additive Concentration | Maximum Viscosity (Vmax) |

|---|---|---|---|

| 10 wt% SLES/CAPB | None | N/A | 2.8 Pa·s |

| 10 wt% SLES/CAPB | Calcium Chloride (CaCl2) | 0.76 wt% | 140 Pa·s |

| 10 wt% SLES/CAPB | Isodecyltrietheleneoxide (IT3) | 1.0 wt% | 150 Pa·s |

Effects of Nanoparticles on Solution Viscoelasticity

The incorporation of nanoparticles into viscoelastic surfactant (VES) solutions, including those based on CAPB, is an effective strategy for enhancing their rheological properties and thermal stability. researchgate.net Nanoparticles can act as physical cross-linkers or junction points within the micellar network, significantly increasing the fluid's viscosity and elasticity. acs.orgnih.govmdpi.com

When added to a VES fluid, nanoparticles can interact with the surfactant micelles, promoting greater entanglement and creating a more robust and interconnected structure. acs.orgnih.gov This interaction can involve the absorption of surfactant molecules onto the nanoparticle surface or the formation of electrostatic bridges between the nanoparticles and the micelles. acs.orgnih.govmdpi.com The result is an enhancement of the storage modulus (G') and loss modulus (G''), indicating a more gel-like and structured fluid. researchgate.net

Various types of metallic-type nanoparticles, such as iron oxide (Fe₂O₃), magnesium oxide (MgO), and zinc oxide (ZnO), have been studied for their impact on VES fluid rheology. acs.orgnih.gov Research indicates that both the type and concentration of the nanoparticles are crucial. In one study, Fe₂O₃ nanoparticles at an optimal concentration of 500 ppm demonstrated the highest performance in enhancing the gelation, stability, and rheological characteristics of a VES fluid. acs.org At a shear rate of 100 s⁻¹, the addition of these nanoparticles increased the fluid's viscosity to 169.61 cP. acs.orgnih.gov

A significant advantage of using nanoparticles is the improved thermal stability of the VES fluid. researchgate.net Surfactant-based fluids often lose viscosity at elevated temperatures as the wormlike micelles break down. nih.gov Nanoparticles help to maintain the integrity of the micellar network at higher temperatures, preventing a rapid decrease in viscosity. acs.org For instance, studies have shown that in the presence of nanoparticles, the elastic modulus (G') can become the dominant factor over the viscous modulus (G'') at high temperatures, preserving the fluid's viscoelastic nature. researchgate.net

Impact of Nanoparticle Addition on the Viscosity of a Viscoelastic Surfactant (VES) Fluid

Data shows the viscosity of a VES fluid at a constant shear rate of 100 s⁻¹ with the addition of different types and concentrations of nanoparticles.

| Nanoparticle Type | Concentration (ppm) | Viscosity (cP) |

|---|---|---|

| Iron Oxide (Fe₂O₃) | 500 | 169.61 |

| 1000 | 175.12 | |

| 2000 | 182.91 | |

| Zinc Oxide (ZnO) | 500 | 139.45 |

| 1000 | 147.84 | |

| 2000 | 141.25 | |

| Magnesium Oxide (MgO) | 500 | 154.21 |

| 1000 | 154.30 | |

| 2000 | 154.24 |

Microbial Ecology and Degradation Potentials

The biodegradation of CAPB in the environment is facilitated by specific microbial communities capable of utilizing the surfactant as a source of carbon and nitrogen.

Gram-negative bacteria are key players in the degradation of CAPB. Specific genera that have been identified as effective degraders include Pseudomonas and Rhizobium, which were isolated from municipal activated sludge researchgate.netutb.cz. Research has shown a synergistic relationship between these two types of bacteria. Pseudomonas sp. FV acts as the primary degrader, capable of utilizing the alkyl chains of the surfactant researchgate.netutb.cz. Subsequently, Rhizobium sp. FM contributes to the degradation of the intermediate products generated during the primary breakdown researchgate.netutb.cz.

Numerous strains within the Pseudomonas genus have been documented as effective CAPB destructors, including P. fluorescens, P. putida, P. stutzeri, P. mendocina, and P. oleovorans journal-vniispk.ruscispace.com. These bacteria are commonly found in wastewater and soil environments researchgate.net.

The efficiency of CAPB bioremediation can be significantly enhanced by optimizing environmental conditions. One of the most critical factors is the availability of an easily digestible nitrogen source researchgate.net. In the presence of an ammonium (B1175870) salt, the complete mineralization of CAPB by Pseudomonas and Rhizobium strains can be achieved in as little as 4 days researchgate.netutb.cz. In contrast, under nitrogen-free conditions, the same process can take more than 29 days researchgate.netutb.cz. This indicates that while microorganisms can utilize the nitrogen within the CAPB molecule, the process is far more rapid when a simpler nitrogen source is available scispace.com.

Furthermore, the use of specialized microbial strains represents a key optimization strategy. Bacteria of the Pseudomonas genus exhibit shorter generation times and a more rapid rate of biomass growth compared to other strains, as well as a shorter period of adaptation to surfactants when compared to a mixed community like activated sludge journal-vniispk.ruscispace.com. The co-cultivation of synergistic strains, such as Pseudomonas sp. and Rhizobium sp., provides a more effective and complete degradation pathway than the use of a single strain researchgate.netutb.cz. Understanding the specific kinetics of these strains allows for the development of more efficient and targeted biotechnologies for wastewater purification mdpi.comresearchgate.net.

Advanced Material Science and Formulation Design

Cocamidopropyl Betaine (B1666868) as a Component in Complex Fluid Systems

Cocamidopropyl betaine (CAPB) is a versatile amphoteric surfactant utilized in the formation of complex fluid systems due to its unique molecular structure, which includes a long hydrocarbon tail and a zwitterionic head group. This structure allows it to effectively reduce surface and interfacial tension, facilitating the creation of stable, dispersed systems like microemulsions and nanoemulsions.

Microemulsions and nanoemulsions are advanced colloidal systems used in various fields for the delivery of active compounds. mdpi.com Nanoemulsions, which are kinetically stable systems with droplet sizes typically ranging from 20 to 200 nm, are of particular interest. ajptonline.comresearchgate.net Cocamidopropyl betaine has been successfully employed as a stabilizing agent in the formation of these systems, particularly in lipid-based nanocarriers.